molecular formula C26H27F3N4O4S B11501913 7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11501913
M. Wt: 548.6 g/mol
InChI Key: YKQDHSZJCDRSAL-UHFFFAOYSA-N
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Description

7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine class. This compound is characterized by its complex structure, which includes multiple functional groups such as diethoxybenzyl, dimethyl, trifluoromethylbenzyl, and sulfanyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the purine core: Starting with a suitable purine precursor, such as 1,3-dimethylxanthine, the core structure is established.

    Introduction of the diethoxybenzyl group: This step involves the alkylation of the purine core with 3,4-diethoxybenzyl chloride under basic conditions.

    Attachment of the trifluoromethylbenzylsulfanyl group: The final step includes the nucleophilic substitution reaction where the purine derivative reacts with 3-(trifluoromethyl)benzyl thiol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Researchers investigate its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethylbenzylsulfanyl group may play a crucial role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxybenzyl)-1,3-dimethyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-{[3-(methyl)benzyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
  • 7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups. The presence of both diethoxybenzyl and trifluoromethylbenzylsulfanyl groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H27F3N4O4S

Molecular Weight

548.6 g/mol

IUPAC Name

7-[(3,4-diethoxyphenyl)methyl]-1,3-dimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione

InChI

InChI=1S/C26H27F3N4O4S/c1-5-36-19-11-10-16(13-20(19)37-6-2)14-33-21-22(31(3)25(35)32(4)23(21)34)30-24(33)38-15-17-8-7-9-18(12-17)26(27,28)29/h7-13H,5-6,14-15H2,1-4H3

InChI Key

YKQDHSZJCDRSAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=C(N=C2SCC4=CC(=CC=C4)C(F)(F)F)N(C(=O)N(C3=O)C)C)OCC

Origin of Product

United States

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